molecular formula C22H15BrN4O B2671057 4-benzyl-1-(4-bromophenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 866896-41-5

4-benzyl-1-(4-bromophenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2671057
CAS RN: 866896-41-5
M. Wt: 431.293
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“4-benzyl-1-(4-bromophenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C16H10BrIN4O . More detailed structural information can be obtained from 1H NMR spectroscopy .

Scientific Research Applications

Anticancer Applications

The compound has been synthesized and evaluated for its potential as an anticancer agent . It has shown promising results in in vitro assays against various human cancer cell lines. For example, one variant of the compound was found to possess broad-spectrum anticancer activity, showing particular effectiveness towards leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines .

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties . It was found to be very active against P. aeruginosa, with some variants of the compound being twice as active as ampicillin against this bacterium .

Computer-Aided Molecular Design

The compound could potentially be used in computer-aided molecular design . Chemical Computing Group (CCG) technology, which is used by research chemists, biologists, and crystallographers at leading research and development institutions, could potentially utilize this compound in the discovery of new therapeutics and a myriad of consumer goods and products .

Machine Learning and Bioinformatics

The compound could potentially be used in machine learning and bioinformatics research . CCG technology has a proven track record of research and development in the fields of Computer-Aided Molecular Design, Molecular Simulations, Machine Learning, and Bioinformatics .

Atmospheric Science

While not directly related to the compound, the use of AI architectures in atmospheric science could potentially be applied to the study of this compound . AI has a wide range of applications in atmospheric science and plays a significant role in advancing our understanding of various systems, as well as improving our ability to monitor, predict, and respond to observations and simulations .

Scientific Large Language Models

Again, while not directly related to the compound, the use of scientific large language models (LLMs) could potentially be applied to the study of this compound . LLMs have revolutionized the way with which text and other modalities of data (e.g., molecules and proteins) are dealt, achieving superior performance in various applications and augmenting the scientific discovery process .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

4-benzyl-1-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O/c23-17-12-10-16(11-13-17)20-24-25-22-26(14-15-6-2-1-3-7-15)21(28)18-8-4-5-9-19(18)27(20)22/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNANOLPRRAIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-1-(4-bromophenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

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